1-Trifluoromethanesulfonylazetidine-3-carboxylic acid

Description

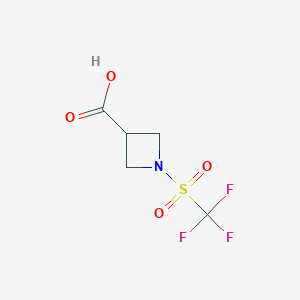

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is a fluorinated azetidine derivative characterized by a trifluoromethanesulfonyl (Tf) group and a carboxylic acid substituent on the azetidine ring. Evidence from CymitQuimica () indicates that the compound was previously available in research quantities (e.g., 50 mg–1 g) but is now discontinued, suggesting challenges in synthesis or stability. Its structure combines the strained four-membered azetidine ring with electron-withdrawing groups (sulfonyl and carboxylic acid), which may influence reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXIELHKLNXPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of simpler derivatives or the removal of the trifluoromethylsulfonyl group.

Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the azetidine ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its structural characteristics allow it to function as a building block for the synthesis of various pharmaceuticals, particularly those aimed at targeting specific biological pathways. The trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and efficacy in drug formulations.

Case Study: Drug Development

A notable case study involved the synthesis of derivatives of this compound to evaluate their activity against specific cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, indicating that modifications to the azetidine core could lead to compounds with enhanced therapeutic profiles. This aligns with findings in similar compounds where structural variations significantly impact biological activity.

Synthetic Methodologies

Catalytic Applications

The compound is also utilized in synthetic organic chemistry as a reagent in various catalytic reactions. Its ability to participate in Michael additions and other nucleophilic substitutions makes it a valuable intermediate in the synthesis of complex molecules.

| Reaction Type | Role of this compound |

|---|---|

| Michael Addition | Acts as a nucleophile to form carbon-carbon bonds |

| Nucleophilic Substitution | Serves as a precursor for generating diverse functional groups |

Research Findings

Recent studies have demonstrated that using this compound in organocatalytic processes can lead to high yields and selectivity, minimizing the need for harsh reaction conditions. This positions it as an environmentally friendly alternative in synthetic pathways.

Industrial Applications

Chemical Manufacturing

In the chemical industry, this compound is explored for its utility as an intermediate in the production of specialty chemicals. Its unique sulfonyl and carboxylic acid functionalities make it suitable for creating surfactants, agrochemicals, and polymer additives.

Table: Industrial Uses

| Application Area | Description |

|---|---|

| Surfactants | Enhances solubility and stability in formulations |

| Agrochemicals | Used in developing herbicides and pesticides |

| Polymer Additives | Improves mechanical properties and thermal stability of polymers |

Mécanisme D'action

The mechanism by which 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The azetidine ring’s strain and reactivity also contribute to its unique behavior in different chemical environments .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Functional Groups

1-Trifluoromethanesulfonylazetidine-3-carboxylic Acid

- Key Groups : Azetidine ring, trifluoromethanesulfonyl (Tf), carboxylic acid.

- Electron Effects : Strong electron-withdrawing Tf group increases acidity of the carboxylic acid and stabilizes intermediates in reactions.

1-(Tert-Butoxycarbonyl)-3-[(Trifluoromethyl)thio]azetidine-3-carboxylic Acid (Compound 34, )

- Key Groups : Azetidine ring, tert-butoxycarbonyl (Boc) protecting group, trifluoromethylthio (SCF₃), carboxylic acid.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid ()

- Key Groups : Pyridine ring, trifluoromethyl (CF₃), carboxylic acid.

- Electron Effects : The CF₃ group on the pyridine ring enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.

Benzyl 3-(Trifluoromethylsulfonyloxy)azetidine-1-carboxylate ()

- Key Groups : Azetidine ring, benzyl ester, trifluoromethylsulfonyloxy (TfO).

- Electron Effects : The TfO group is a leaving group, making this compound reactive in nucleophilic substitutions.

Activité Biologique

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid (CAS No. 1341041-91-5) is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a trifluoromethanesulfonyl group attached to an azetidine ring, which is further substituted with a carboxylic acid moiety. This unique combination enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity through competitive or non-competitive inhibition mechanisms.

- Receptor Binding : The structural features allow for interactions with receptor sites, influencing signal transduction pathways that are critical in various biological processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Case Studies

- Anticancer Activity : A study assessed the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against HCC .

- Enzyme Interaction Studies : Research focusing on the interaction of this compound with specific metabolic enzymes revealed that it acts as a competitive inhibitor. This was evidenced by kinetic studies showing increased Km values in the presence of the compound .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.